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Abstract
Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small-molecule cyclophilin

inhibitor under investigation for the treatment of fibrotic diseases, most notably non-alcoholic

steatohepatitis (NASH). By targeting multiple cyclophilin isoforms—primarily A, B, and D—

Rencofilstat exerts a multi-faceted anti-fibrotic effect. This technical guide provides a

comprehensive overview of the mechanism of action of Rencofilstat, focusing on its impact on

collagen production and the signaling pathways involved in fibrosis. The document summarizes

key preclinical and clinical data, details experimental methodologies, and visualizes the

underlying biological processes to serve as a resource for researchers and professionals in the

field of drug development.

Introduction to Rencofilstat and its Mechanism of
Action
Rencofilstat is a potent, non-immunosuppressive derivative of cyclosporine that inhibits the

peptidyl-prolyl isomerase (PPIase) activity of cyclophilins.[1] Cyclophilins are a family of

ubiquitously expressed proteins that play crucial roles in protein folding, trafficking, and

signaling.[1] In the context of fibrosis, cyclophilins A, B, and D have been identified as key

mediators of pro-fibrotic processes. Rencofilstat's therapeutic potential stems from its ability to
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simultaneously inhibit these three isoforms, thereby disrupting multiple pathways that contribute

to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[1]

Cyclophilin B (CypB) Inhibition: CypB is a resident protein of the endoplasmic reticulum (ER)

and a critical component of the collagen biosynthesis machinery. It is involved in the proper

folding and post-translational modification of procollagen chains.[2] By inhibiting CypB,

Rencofilstat directly interferes with the production and secretion of mature collagen.[3]

Cyclophilin A (CypA) Inhibition: Secreted CypA acts as a pro-inflammatory and pro-fibrotic

cytokine by binding to its cell surface receptor, CD147. This interaction triggers downstream

signaling cascades, including the transforming growth factor-beta (TGF-β) pathway, which

promotes the activation of fibroblasts and subsequent ECM production.[4] Rencofilstat's
inhibition of CypA can mitigate these effects.

Cyclophilin D (CypD) Inhibition: CypD is a key regulator of the mitochondrial permeability

transition pore (mPTP).[5] In conditions of cellular stress, the opening of the mPTP can lead

to mitochondrial dysfunction and cell death, processes that contribute to tissue injury and the

progression of fibrosis. By inhibiting CypD, Rencofilstat helps to preserve mitochondrial

integrity and cell viability.[5]

Preclinical Evidence of Anti-Fibrotic Activity
The anti-fibrotic effects of Rencofilstat have been demonstrated in a variety of in vitro and in

vivo models of fibrosis across different organs.

In Vitro Studies: Inhibition of Collagen and Fibronectin
Production
In vitro studies have shown that Rencofilstat dose-dependently reduces the production of the

primary ECM components, collagen and fibronectin, in various fibroblastic cell types.[3][6] This

effect was observed in cells derived from multiple organs, highlighting the broad anti-fibrotic

potential of the compound.[6] A summary of the key findings is presented in Table 1.

Table 1: In Vitro Inhibition of Extracellular Matrix Protein Production by Rencofilstat
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Cell Type Origin

Effect on
Collagen/Fibro
nectin
Production

Reported
Efficacy

Citation(s)

LX2 Hepatic

Stellate Cells
Human Liver

Dose-dependent

decrease in

procollagen and

fibronectin

secretion.

Up to 55%

reduction at

clinically relevant

concentrations.

[3][6]

Idiopathic

Pulmonary

Fibrosis (IPF)

Fibroblasts

Human Lung

Dose-dependent

decrease in

procollagen and

fibronectin

secretion.

Up to 55%

reduction at

clinically relevant

concentrations.

[3][6]

Cardiac

Fibroblasts
Human Heart

Dose-dependent

decrease in

procollagen and

fibronectin

secretion.

Up to 55%

reduction at

clinically relevant

concentrations.

[3][6]

Dermal

Fibroblasts
Human Skin

Dose-dependent

decrease in

procollagen and

fibronectin

secretion.

Up to 55%

reduction at

clinically relevant

concentrations.

[3][6]

Renal Mesangial

Cells
Human Kidney

Dose-dependent

decrease in

procollagen and

fibronectin

secretion.

Up to 55%

reduction at

clinically relevant

concentrations.

[3][6]

Ex Vivo and In Vivo Models of Fibrosis
Rencofilstat has demonstrated efficacy in reducing fibrosis in animal models and in ex vivo

studies using human tissue.
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Human Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue: In precision-cut lung slices from an

IPF patient, Rencofilstat (1 µM and 5 µM) dose-dependently decreased the gene

expression and secretion of multiple fibrosis and inflammation markers, including collagen

1α1, TIMP1, and MMP7.[7] At 5 µM, Rencofilstat showed comparable or greater potency

than the standard-of-care IPF drugs, pirfenidone and nintedanib.[7]

Kidney Fibrosis Model: In a unilateral ureteral obstruction (UUO) mouse model of kidney

fibrosis, oral administration of Rencofilstat at 50 mg/kg/day for two weeks resulted in a 42%

reduction in kidney fibrosis compared to vehicle-treated mice (p=0.0006).

Clinical Development and Efficacy in NASH
Rencofilstat has undergone clinical evaluation for the treatment of NASH, a chronic liver

disease characterized by inflammation and fibrosis. The Phase 2a 'AMBITION' trial was a

multicenter, single-blind, placebo-controlled study that evaluated the safety, tolerability,

pharmacokinetics, and exploratory efficacy of Rencofilstat in patients with presumed F2/F3

NASH.[1][8]

AMBITION Trial: Study Design and Key Biomarker
Results
Patients were randomized to receive 75 mg or 225 mg of Rencofilstat, or placebo, once daily

for 28 days.[1] The trial met its primary endpoints of safety and tolerability. Exploratory efficacy

was assessed through various biomarkers of liver injury and fibrosis.[1]

Table 2: Key Biomarker Changes in the Phase 2a AMBITION Trial (28 Days)
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Biomarker Dose Group
Mean Change
from Baseline
(± SD)

p-value Citation(s)

Alanine

Aminotransferas

e (ALT)

225 mg

Rencofilstat

-16.3% (±

25.5%)

Statistically

different vs.

placebo

[8]

Placebo -0.7% (± 13.4%) [8]

Collagen Type VI

Formation (C6M)

225 mg

Rencofilstat (in

patients with

baseline ProC3 >

15.0 ng/ml)

-5.8 ng/ml (± 9.9

ng/ml)
0.0176 [1]

Placebo (in

patients with

baseline ProC3 >

15.0 ng/ml)

8.7 ng/ml (± 15.2

ng/ml)
[1]

Reductions were also observed in other collagen biomarkers, including Pro-C3, C1M, C3M,

C4M, C7M, and Pro-C8, particularly in the 225 mg dose group, although these did not reach

statistical significance in the short 28-day treatment period.[1]

Transcriptomic Analysis: Downregulation of Collagen
Genes
Whole blood transcriptomic analysis from the AMBITION trial revealed a statistically significant

downregulation of several collagen genes in patients treated with Rencofilstat. This provides

direct evidence of Rencofilstat's impact on the genetic machinery of collagen production.

Table 3: Downregulation of Collagen Genes in the Phase 2a AMBITION Trial
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Gene Symbol Log2 Fold Change Description Citation(s)

COL6A5 > -2.2
Collagen Type VI

Alpha 5 Chain
[1]

COL7A1 > -2.2
Collagen Type VII

Alpha 1 Chain
[1]

COL8A2 > -2.2
Collagen Type VIII

Alpha 2 Chain
[1]

COL18A1 > -2.2
Collagen Type XVIII

Alpha 1 Chain
[1]

Signaling Pathways and Experimental Protocols
Signaling Pathways Modulated by Rencofilstat
The anti-fibrotic effects of Rencofilstat can be attributed to its modulation of several key

signaling pathways.

Rencofilstat's direct anti-fibrotic activity is primarily mediated through the inhibition of CypB in

the endoplasmic reticulum. CypB is essential for the post-translational modifications of

procollagen, including hydroxylation and the formation of the triple helix. By inhibiting CypB,

Rencofilstat disrupts these processes, leading to a reduction in the secretion of mature

collagen.
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Rencofilstat's Inhibition of Collagen Biosynthesis via Cyclophilin B
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Caption: Rencofilstat inhibits the CypB-containing complex, disrupting procollagen folding and

subsequent secretion.
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Extracellular CypA promotes fibrosis by binding to the CD147 receptor on fibroblasts and

immune cells, which can activate the TGF-β signaling pathway. Rencofilstat's inhibition of

CypA can block this interaction and its downstream consequences.
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Rencofilstat's Attenuation of Cyclophilin A-Mediated Fibrosis

Extracellular
Cyclophilin A

CD147 Receptor

Binds

TGF-β Signaling
Pathway

Activates

Fibroblast Activation

ECM Production

Fibrosis

Rencofilstat

Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b606818?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Rencofilstat inhibits extracellular CypA, preventing the activation of pro-fibrotic

signaling pathways.

Rencofilstat inhibits CypD, a key component of the mPTP. This inhibition prevents the opening

of the pore in response to cellular stress, thereby preserving mitochondrial function and

preventing cell death that can drive fibrosis.
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Rencofilstat's Protection Against Mitochondrial Dysfunction
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Caption: Rencofilstat inhibits CypD, preventing mPTP opening and subsequent cell death and

fibrosis.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of the methodologies used in key studies of Rencofilstat.

Cell Lines: Human-derived fibroblastic cells from liver (LX2), lung (IPF patient-derived),

heart, skin, and kidney were used.[6]

Treatment: Cells were treated with varying concentrations of Rencofilstat in the presence or

absence of the pro-fibrotic agent TGF-β.[6]

Quantification: The secretion of procollagen and fibronectin into the cell culture supernatant

was quantified using enzyme-linked immunosorbent assay (ELISA).[6] Cell viability was

assessed to rule out cytotoxic effects.[6]
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Experimental Workflow for In Vitro ECM Protein Quantification
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Caption: Workflow for assessing Rencofilstat's in vitro impact on ECM protein production.

Study Design: A multicenter, single-blind, placebo-controlled trial in 49 patients with

presumed F2/F3 NASH.[1]
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Intervention: Oral administration of Rencofilstat (75 mg or 225 mg) or placebo once daily for

28 days.[1]

Assessments: Safety, tolerability, pharmacokinetics, and a panel of exploratory biomarkers

for liver injury and fibrosis (e.g., ALT, Pro-C3, C6M) were measured at baseline and at the

end of treatment. Whole blood transcriptomics were also performed.[1]

Conclusion
Rencofilstat is a promising anti-fibrotic agent with a unique mechanism of action that targets

multiple facets of the fibrotic process. By inhibiting cyclophilins A, B, and D, Rencofilstat
directly reduces collagen production, suppresses pro-inflammatory and pro-fibrotic signaling,

and protects against mitochondrial dysfunction-mediated cell death. Preclinical and clinical data

have demonstrated its potential to reduce fibrosis and markers of liver injury. The ongoing and

future clinical development of Rencofilstat will further elucidate its efficacy and safety profile

for the treatment of NASH and other fibrotic diseases. This technical guide provides a

foundational understanding of Rencofilstat's core mechanisms and supporting data for the

scientific and drug development community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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